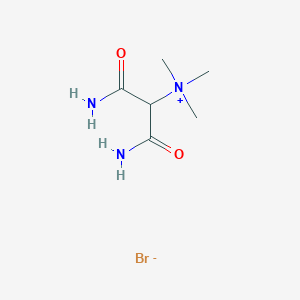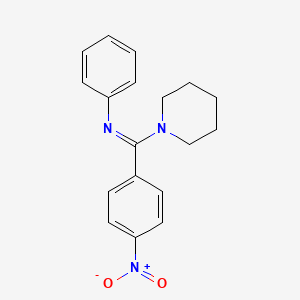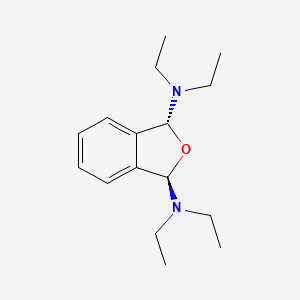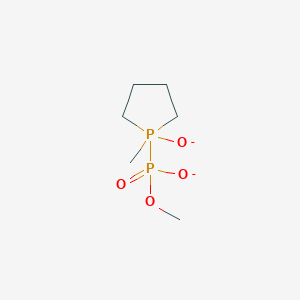![molecular formula C9H9Cl2NO3 B14511242 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid CAS No. 62804-94-8](/img/structure/B14511242.png)
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an oxy group at position 3, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid typically involves the reaction of 2,6-dichloropyridine with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of butanoic acid reacts with the chlorinated pyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and facilitate the separation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
2-(2,6-Dichloropyridin-3-yl)acetic acid: Another derivative with similar structural features.
Uniqueness
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62804-94-8 |
|---|---|
Formule moléculaire |
C9H9Cl2NO3 |
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
2-(2,6-dichloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-5(9(13)14)15-6-3-4-7(10)12-8(6)11/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
CFGRODMRWGPCBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=C(N=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)



![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)


